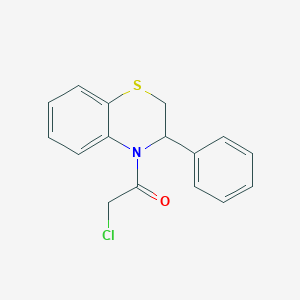

2-chloro-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one

Description

2-Chloro-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one is a heterocyclic compound featuring a benzothiazine core fused with a phenyl-substituted dihydrothiazine ring. The chlorine atom at the 2-position of the ethanone moiety and the phenyl group at the 3-position of the benzothiazine ring contribute to its unique electronic and steric properties.

Properties

IUPAC Name |

2-chloro-1-(3-phenyl-2,3-dihydro-1,4-benzothiazin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNOS/c17-10-16(19)18-13-8-4-5-9-15(13)20-11-14(18)12-6-2-1-3-7-12/h1-9,14H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROHWSNJKUHQRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C2S1)C(=O)CCl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501324696 | |

| Record name | 2-chloro-1-(3-phenyl-2,3-dihydro-1,4-benzothiazin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677168 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

854357-29-2 | |

| Record name | 2-chloro-1-(3-phenyl-2,3-dihydro-1,4-benzothiazin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one typically involves multiple steps, starting with the construction of the benzothiazine core. One common approach is the cyclization of 2-aminobenzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: : The chloroethyl ketone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: : Reduction of the ketone group can yield secondary alcohols.

Substitution: : The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: : Nucleophiles like sodium azide (NaN₃) or potassium iodide (KI) can be used for substitution reactions.

Major Products Formed

Oxidation: : Carboxylic acids, aldehydes, or ketones.

Reduction: : Secondary alcohols.

Substitution: : Azides, iodides, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-chloro-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities.

Medicine

In the medical field, derivatives of this compound are explored for their therapeutic potential. They may be used in the development of new drugs targeting various diseases.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which 2-chloro-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt microbial enzymes. The molecular targets and pathways involved can vary, but often include interactions with specific proteins or enzymes within the microbial cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazine Core

2-Chloro-1-(7-nitro-2,3-dihydro-4H-benzo[b][1,4]thiazin-4-yl)ethan-1-one (CAS 1202773-08-7)

- Structural Difference: A nitro (-NO₂) group replaces the phenyl group at the 7-position of the benzothiazine ring.

- Reduced solubility in polar solvents compared to the phenyl-substituted analogue due to decreased π-π stacking interactions. Nitro groups are often associated with antimicrobial activity, suggesting divergent biological applications .

2-Bromo-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-3-methylbutan-1-one

- Structural Difference : Bromine replaces chlorine at the 2-position, and a branched 3-methylbutan-1-one chain is present.

- The branched alkyl chain enhances lipophilicity (higher logP), improving membrane permeability but reducing aqueous solubility .

Heteroatom Modifications in the Core Ring

1-(3,4-Dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one Dihydrochloride (CAS 1311317-96-0)

- Structural Difference : Oxygen replaces sulfur in the benzoxazine ring, and a piperazinyl group is introduced.

- Impact: The benzoxazine core has higher electronegativity but lower polarizability than benzothiazine, affecting electron distribution and intermolecular interactions. The dihydrochloride salt form improves water solubility, making it more suitable for intravenous formulations. The piperazine moiety introduces basicity, enabling interactions with acidic biological targets (e.g., serotonin receptors) .

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-ethoxybenzyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one

- Structural Difference : A benzodioxin ring replaces benzothiazine, and a triazolylthio group is appended.

- Impact :

Functional Group Additions

2-(3-Benzoyl-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-2-yl)-1-phenyl-ethanone

- Structural Difference : A sulfone (-SO₂) group and benzoyl substituent are introduced.

- Impact: The sulfone group increases polarity and hydrogen-bonding capacity, improving solubility but reducing blood-brain barrier penetration.

Comparative Data Table

| Compound Name | Core Structure | Substituents/Modifications | Key Properties |

|---|---|---|---|

| 2-Chloro-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one | Benzothiazine | 3-Ph, 2-Cl | Moderate lipophilicity, potential CNS activity |

| 2-Chloro-1-(7-nitro-2,3-dihydro-4H-benzo[b][1,4]thiazin-4-yl)ethan-1-one | Benzothiazine | 7-NO₂, 2-Cl | High electrophilicity, antimicrobial potential |

| 2-Bromo-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-3-methylbutan-1-one | Benzothiazine | 2-Br, branched alkyl | High lipophilicity, improved membrane permeability |

| 1-(3,4-Dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one | Benzoxazine | O instead of S, piperazine | High solubility, receptor-targeting applications |

| 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-...triazol-3-yl)thio)ethan-1-one | Benzodioxin | Triazolylthio, ethoxybenzyl | Metabolic stability, kinase inhibition potential |

Biological Activity

2-Chloro-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.

The molecular formula of 2-chloro-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one is , with a molecular weight of approximately 245.704 g/mol. Its structure features a benzothiazine scaffold which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H12ClN |

| Molecular Weight | 245.704 g/mol |

| CAS Number | 51892-04-7 |

Biological Activity Overview

Research indicates that compounds related to benzothiazines exhibit various biological activities including anti-inflammatory, antimicrobial, and analgesic properties. The specific compound has been studied for its potential effects in these areas.

Anti-inflammatory Activity

A study evaluating the anti-inflammatory properties of similar benzothiazine derivatives reported significant inhibition of edema induced by carrageenan. The percent inhibition ranged from 25% to 83.3%, indicating a strong potential for anti-inflammatory applications .

Antimicrobial Activity

In vitro tests have shown that benzothiazine derivatives exhibit antimicrobial activity against several bacterial strains including E. coli, S. aureus, and B. subtilis. The compound demonstrated effectiveness in inhibiting the growth of these pathogens, with some derivatives achieving zones of inhibition comparable to standard antibiotics .

Analgesic Activity

The analgesic effects were also assessed in similar compounds, revealing protection rates between 53% and 66%. This suggests that derivatives of benzothiazines could be promising candidates for pain management therapies .

Synthesis and Evaluation

A synthesis study focused on creating various benzothiazine derivatives through a Mannich-type reaction. The synthesized compounds were evaluated for their biological activities, showing that modifications in the structure could enhance specific activities such as anti-inflammatory and antimicrobial effects .

Comparative Analysis

In a comparative analysis of different derivatives, one compound exhibited an 83.3% inhibition rate in edema tests, outperforming others in both anti-inflammatory and analgesic categories. This highlights the importance of structural variations in optimizing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.